Otenabant hydrochloride
Overview
Description
Otenabant Hydrochloride, also known as CP 945598 Hydrochloride, is a potent and selective cannabinoid receptor CB1 antagonist . It exhibits 10,000-fold greater selectivity against the human CB2 receptor . It was developed by Pfizer for the treatment of obesity .
Molecular Structure Analysis
The molecular formula of this compound is C25H26Cl3N7O . Its molecular weight is 546.88 .Chemical Reactions Analysis
This compound has low affinity with Ki of 7.6 μM for human CB2 receptors . It inhibits CB1 receptor with moderate unbound microsomal clearance, low hERG affinity, and adequate CNS penetration .Physical And Chemical Properties Analysis
The molecular weight of this compound is 546.9 g/mol . The molecular formula is C25H26Cl3N7O .Scientific Research Applications
CB1 Receptor Antagonism
Otenabant hydrochloride has been explored primarily as a potent and selective antagonist of the cannabinoid receptor 1 (CB1). The research focus has been on utilizing otenabant's properties to treat various diseases, including metabolic syndrome, diabetes, liver diseases, fibrosis, and gastrointestinal disorders. However, its clinical advancement was halted due to its ability to penetrate the central nervous system (CNS), leading to adverse effects similar to those of rimonabant, a clinically approved drug later withdrawn for similar reasons (Amato et al., 2019).
Peripheral Selectivity
Recent studies have focused on modifying otenabant to develop analogs that have limited brain penetration, thereby reducing adverse CNS-related effects. These efforts have resulted in the creation of peripherally selective compounds that are potent inverse agonists of the human CB1 receptor (hCB1) with high selectivity for hCB1 over hCB2. This selectivity and peripheral restriction are promising for treating disorders without the associated central side effects (Fulp et al., 2012).
Potential in Treating Alcohol-Induced Liver Steatosis
Otenabant's lead compounds have shown potential in preclinical models, such as blocking alcohol-induced liver steatosis in mice. This suggests a role for this compound and its analogs in treating liver conditions related to alcohol consumption (Amato et al., 2019).
Role in CB1 Receptor Antagonist Development
Otenabant has played a pivotal role in the development of CB1 receptor antagonists. Its unique properties, despite CNS penetration issues, have provided insights into creating peripherally selective antagonists. This research has contributed significantly to the broader field of cannabinoid receptor antagonism, which is crucial for treating obesity, metabolic disorders, and substance abuse (Janero & Makriyannis, 2009).
Implications in Depressive Illness
The suspension of otenabant's clinical trials due to psychiatric side effects, similar to rimonabant, has contributed to a better understanding of the role of CB1 receptor signaling in depressive illness. This has opened new avenues for exploring CB1 receptor signaling's impact on mood regulation and potential treatments for depression (Hill & Gorzalka, 2009)
Mechanism of Action
Target of Action
Otenabant hydrochloride primarily targets the Cannabinoid receptor 1 (CB1) . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, mood, and pain sensation.
Mode of Action
This compound acts as a potent and highly selective CB1 antagonist . By blocking the CB1 receptors, it prevents the action of endocannabinoids, which are naturally occurring substances in the body that bind to these receptors.
Biochemical Pathways
Pre-clinical and clinical trial data suggest that cb1 antagonists like otenabant may have favorable effects on glucose metabolism . This implies that Otenabant could influence the biochemical pathways involved in glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes.
Result of Action
The blockade of CB1 receptors by this compound may lead to several molecular and cellular effects. For instance, it may influence glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes . It has also been suggested that CB1 antagonists may be an effective therapy for the treatment of obesity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in stomach acid levels may affect the solubility of this compound, thereby altering its availability in the blood . .
Safety and Hazards
properties
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
686347-12-6, 919516-56-6 | |
Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Otenabant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OTENABANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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